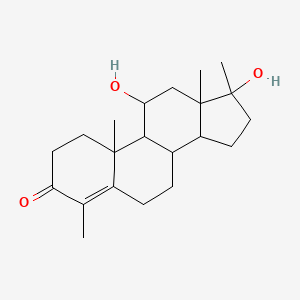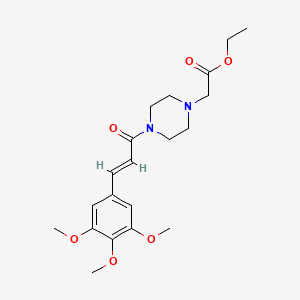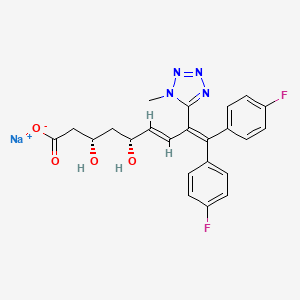
Toquizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toquizine: (chemical formula: C17H20N2O) is a compound classified within the neurological system drugs category . Although it may not be widely recognized, its properties and applications are worth exploring.
Métodos De Preparación
Synthetic Routes: Toquizine can be synthesized through various routes. While specific details may vary, the general synthetic pathway involves the following steps:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the core structure of this compound.
Functional Group Modifications: Further chemical transformations introduce functional groups (such as amino or hydroxyl groups) to enhance its pharmacological properties.
Industrial Production: Industrial-scale production of this compound typically involves large-scale synthesis using optimized conditions. These methods ensure consistent quality and yield.
Análisis De Reacciones Químicas
Reactivity: Toquizine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: this compound can participate in substitution reactions, replacing specific atoms or groups.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Various halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis requires further research.
Aplicaciones Científicas De Investigación
Toquizine’s applications extend across scientific disciplines:
Chemistry: It serves as a model compound for studying reactivity and functional group transformations.
Biology: Researchers explore its effects on neuronal function and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including neurological disorders.
Industry: this compound’s unique properties may find use in specialized chemical processes.
Mecanismo De Acción
Toquizine’s mechanism involves interactions with specific molecular targets and pathways within the nervous system. Further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
While Toquizine may not be as well-known as other compounds, its distinct features set it apart. Unfortunately, I don’t have information on similar compounds at the moment.
Remember that this compound’s full potential awaits further exploration, making it an intriguing subject for scientific investigation .
Propiedades
Fórmula molecular |
C23H29N5O |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29) |
Clave InChI |
ZSJNNQSQILSGMP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
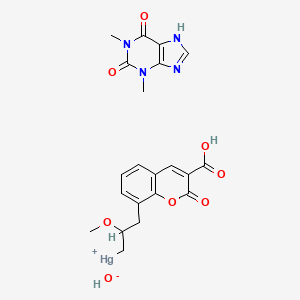
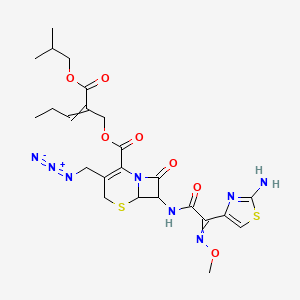
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
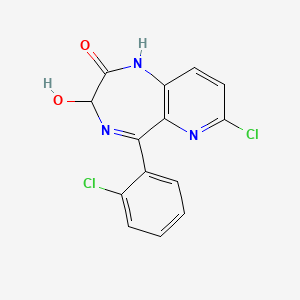

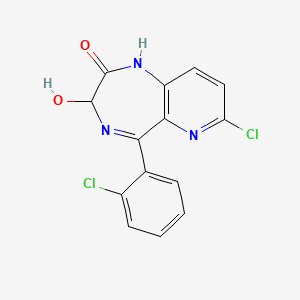
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)
![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
